2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a carboxamide group, a chloro group, and a cyclohexylmethyl group attached to a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the cyclohexylmethyl intermediate: This involves the reaction of cyclohexylmethyl bromide with 4-methoxyphenyl magnesium bromide in a Grignard reaction to form the cyclohexylmethyl-4-methoxyphenyl intermediate.
Coupling with pyridine-3-carboxylic acid: The intermediate is then coupled with pyridine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Grignard reaction and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amine derivative, while oxidation of the methoxy group could yield a corresponding aldehyde or carboxylic acid.
Scientific Research Applications
2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide has several applications in scientific research:
Medicinal chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Material science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological research: It can be used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the pyridine ring.
2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position of the pyridine ring.
Uniqueness
The uniqueness of 2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-16-9-7-15(8-10-16)20(11-3-2-4-12-20)14-23-19(24)17-6-5-13-22-18(17)21/h5-10,13H,2-4,11-12,14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPWZIPPRBNJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.